![molecular formula C25H26N2O2 B12608212 N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 648902-32-3](/img/structure/B12608212.png)
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a piperidine ring, a biphenyl structure, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carboxamide can produce an amine.
Scientific Research Applications
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and biphenyl structure allow it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetylfentanyl: Structurally related to fentanyl, this compound shares the piperidine ring and methoxy group but differs in its overall structure and pharmacological properties.
Tetrahydrofuranylfentanyl: Another fentanyl analog with a similar piperidine ring but different substituents, leading to distinct biological activities.
Uniqueness
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl structure with a piperidine ring and a methoxy group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
648902-32-3 |
|---|---|
Molecular Formula |
C25H26N2O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methoxy-3-piperidin-4-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-12-11-22(17-23(24)20-13-15-26-16-14-20)27-25(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,17,20,26H,13-16H2,1H3,(H,27,28) |
InChI Key |
KQPGPVTZLJRMCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


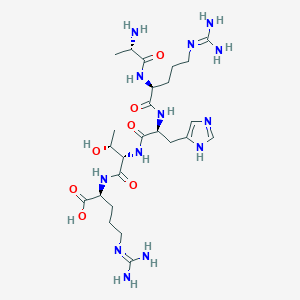
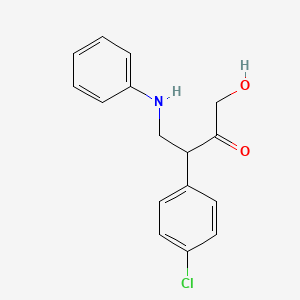
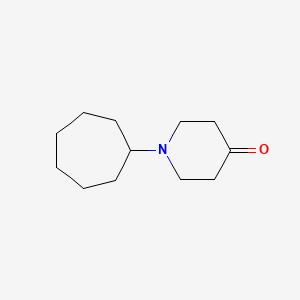
![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
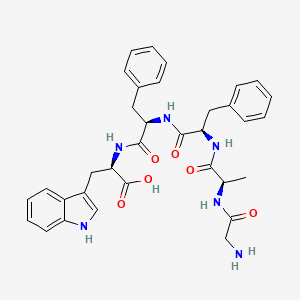

![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
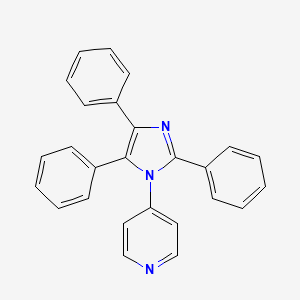
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
